[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid
Description
[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups
Properties
CAS No. |
76335-58-5 |
|---|---|
Molecular Formula |
C27H28N2O6 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H23NO4.C6H5NO2/c23-17-7-5-15(6-8-17)21(24)16-9-11-22(12-10-16)13-18-14-25-19-3-1-2-4-20(19)26-18;8-6(9)5-2-1-3-7-4-5/h1-8,16,18,23H,9-14H2;1-4H,(H,8,9) |
InChI Key |
XXLOXEANPRDJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)O)CC3COC4=CC=CC=C4O3.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin moiety, which can be synthesized from catechol and ethylene glycol under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative . The final step involves the coupling of the benzodioxin and piperidine intermediates with 4-hydroxybenzaldehyde and pyridine-3-carboxylic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Antipsychotic Activity
Research has indicated that derivatives of piperidine, including the compound , have potential antipsychotic effects. A study demonstrated that similar compounds interact with aminergic G protein-coupled receptors (GPCRs), which are crucial targets for antipsychotic drugs. The compound's structure allows it to bind effectively to these receptors, potentially leading to therapeutic effects in treating conditions such as schizophrenia and bipolar disorder .
Neuroprotective Effects
The benzodioxane moiety in the compound is associated with neuroprotective properties. Compounds containing this structure have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases . This suggests that the compound could be explored further for its potential in treating Alzheimer's disease and other neurodegenerative disorders.
Analgesic Properties
The piperidine derivatives have also been studied for their analgesic properties. Research indicates that compounds with similar structures can modulate pain pathways by interacting with opioid receptors. This opens avenues for developing new analgesics that may have fewer side effects compared to traditional opioids .
Catalytic Role of Pyridine-3-Carboxylic Acid
Pyridine-3-carboxylic acid has been identified as an effective catalyst in organic reactions, particularly in the synthesis of pyrazolo[3,4-b]quinolinones. Its ability to facilitate multi-component reactions under mild conditions enhances the efficiency of chemical synthesis processes . The inclusion of pyridine derivatives can streamline the production of complex organic molecules.
Green Chemistry Initiatives
The use of pyridine-3-carboxylic acid aligns with green chemistry principles by promoting sustainable practices in chemical synthesis. Its role as a catalyst minimizes waste and reduces the need for harmful solvents, making it an attractive option for environmentally friendly chemical manufacturing .
Study on Antipsychotic Properties
In a detailed study involving molecular modeling and behavioral assays, compounds similar to [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone were tested for their effects on amphetamine-induced hyperactivity. The results indicated a significant reduction in hyperactivity at specific dosages, suggesting potential therapeutic benefits for managing psychotic symptoms .
Synthesis of Pyrazoloquinolinones
A recent study utilized pyridine-3-carboxylic acid as a catalyst to synthesize pyrazoloquinolinones efficiently. The reaction yielded high product purity and excellent yields (84–98%), demonstrating the compound's effectiveness in facilitating complex organic transformations while adhering to green chemistry practices .
Mechanism of Action
The mechanism of action of [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in disease pathways, thereby exerting its therapeutic effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the desired biological outcome .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their biological activity and used in drug development.
Imidazole derivatives: Utilized in pharmaceuticals and agrochemicals.
Benzodioxane derivatives: Used in the synthesis of various bioactive compounds.
Uniqueness
What sets [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
The compound [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone; pyridine-3-carboxylic acid is a complex organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.44 g/mol. The structure features a piperidine ring, a benzodioxin moiety, and a hydroxyphenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.44 g/mol |
| LogP | 2.64 |
| Density | 1.088 g/cm³ |
| Boiling Point | 348.5 °C |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route may include the formation of the piperidine ring followed by the introduction of the benzodioxin and hydroxyphenyl groups through various coupling reactions.
Antimicrobial Properties
Research has indicated that derivatives of compounds similar to [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone exhibit antimicrobial properties. For instance, studies on related pyridine carboxylic acids have shown activity against various bacterial strains and fungi. The specific activities against Gram-positive and Gram-negative bacteria need further exploration to confirm efficacy against resistant strains .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds containing similar structural motifs. For example, piperidine derivatives have been noted for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The hydroxyphenyl group is particularly significant in enhancing cytotoxicity against cancer cell lines .
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, it is hypothesized that this compound may exhibit neuroprotective effects. Research into related benzodioxin compounds has suggested potential benefits in models of neurodegenerative diseases, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .
Case Studies
- Antimicrobial Evaluation : A study synthesized several derivatives based on the benzodioxin structure and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications significantly enhanced activity against these pathogens .
- Anticancer Research : A derivative of this compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer) showing promising results in reducing cell viability by inducing apoptosis via mitochondrial pathways .
- Neuroprotection : In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
